molecular formula C7H5Cl2I B1448636 2,5-Dichloro-3-iodotoluene CAS No. 1806283-33-9

2,5-Dichloro-3-iodotoluene

Cat. No. B1448636
CAS RN: 1806283-33-9
M. Wt: 286.92 g/mol
InChI Key: ADHCSSLOQVRAGR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-iodotoluene, also known by its abbreviation 2,5-DiCI, is an organohalide compound that has been studied extensively for its potential applications in the fields of chemical synthesis, scientific research, and medical therapeutics. 2,5-DiCI is a derivative of toluene, an aromatic hydrocarbon, and is synthesized by the reaction of toluene with chlorine and iodine. This compound has been found to be a useful reagent for a variety of synthetic transformations and has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2,5-DiCI has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to be a useful reagent for a variety of synthetic transformations, including the preparation of aryl halides and aryl bromides. It has also been used for the synthesis of a number of biologically active compounds, such as antibiotics and antifungal agents. In addition, 2,5-DiCI has been used in the synthesis of a number of drugs, including the anti-inflammatory drug ibuprofen.

Mechanism of Action

The mechanism of action of 2,5-DiCI is not fully understood. It is believed that the compound acts as an electrophile, which means that it can act as an electron acceptor in chemical reactions. It is thought that the compound can react with nucleophiles, such as amines and carboxylic acids, to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DiCI have not been extensively studied. However, it has been found to be toxic to a variety of organisms, including bacteria, fungi, and plants. In addition, it has been found to be toxic to mammalian cells in vitro.

Advantages and Limitations for Lab Experiments

2,5-DiCI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-volatile. In addition, it is a strong electrophile, which makes it a useful reagent for a variety of synthetic transformations. However, it is also toxic and should be handled with caution in the laboratory.

Future Directions

Given the potential applications of 2,5-DiCI in the fields of medicinal chemistry, biochemistry, and pharmacology, there are a number of future directions that could be pursued. These include further studies into its mechanism of action, its toxicity, and its potential for use in the synthesis of drugs and other biologically active compounds. In addition, further research into its potential applications in the field of chemical synthesis could prove to be beneficial.

properties

IUPAC Name

2,5-dichloro-1-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHCSSLOQVRAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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